Octylbenzenesulfonic acid
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Overview
Description
Octylbenzenesulfonic acid is an organic compound with the chemical formula C14H22O3S . It is a member of the sulfonic acid family, characterized by the presence of a sulfonic acid group (-SO3H) attached to an octyl-substituted benzene ring. This compound is known for its surfactant properties, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octylbenzenesulfonic acid can be synthesized through the sulfonation of octylbenzene. The reaction typically involves the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group on the benzene ring .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous sulfonation processes. These processes involve the use of reactors where octylbenzene and the sulfonating agent are continuously fed, and the product is continuously removed. This method ensures high efficiency and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Octylbenzenesulfonic acid undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form salts.
Esterification: Reacts with alcohols to form esters.
Substitution: The sulfonic acid group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Neutralization: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products:
Salts: Sodium octylbenzenesulfonate, potassium octylbenzenesulfonate.
Esters: Octylbenzenesulfonate esters.
Scientific Research Applications
Octylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction and purification of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of detergents, emulsifiers, and wetting agents.
Mechanism of Action
The mechanism of action of octylbenzenesulfonic acid is primarily based on its surfactant properties. The compound has both hydrophilic (sulfonic acid group) and hydrophobic (octyl group) regions, allowing it to interact with both water and non-polar substances. This dual nature enables it to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes and proteins, altering their properties and functions .
Comparison with Similar Compounds
- Dodecylbenzenesulfonic acid
- Hexadecylbenzenesulfonic acid
- Ethylbenzenesulfonic acid
Comparison: Octylbenzenesulfonic acid is unique due to its specific chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant compared to shorter or longer chain analogs. For instance, dodecylbenzenesulfonic acid has a longer chain, making it more hydrophobic, while ethylbenzenesulfonic acid has a shorter chain, making it more hydrophilic .
Properties
Molecular Formula |
C14H22O3S |
---|---|
Molecular Weight |
270.39 g/mol |
IUPAC Name |
2-octylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17) |
InChI Key |
QWHHBVWZZLQUIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
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